molecular formula C16H14BrN5 B11952927 4-[(E)-(4-bromophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine

4-[(E)-(4-bromophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B11952927
M. Wt: 356.22 g/mol
InChI Key: HYPRZRZKGBUQGH-UHFFFAOYSA-N
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Description

4-[(E)-(4-bromophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various applications, including dyes, pigments, and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-(4-bromophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine typically involves the diazotization of an aromatic amine followed by azo coupling. The process begins with the diazotization of 4-bromoaniline using sodium nitrite and hydrochloric acid to form the diazonium salt. This intermediate is then coupled with 3-methyl-1-phenyl-1H-pyrazol-5-amine under basic conditions to yield the desired azo compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pH, and reagent concentrations. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-(4-bromophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction of the azo group can yield amines.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxides (RO⁻) can replace the bromine atom under appropriate conditions.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[(E)-(4-bromophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-(4-bromophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine involves its interaction with molecular targets through its azo group and other functional groups. The azo group can undergo reduction to form amines, which can interact with various biological targets. The bromophenyl and pyrazole moieties may also contribute to the compound’s activity by interacting with specific enzymes or receptors in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-(4-chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine
  • 4-[(E)-(4-methylphenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine
  • 4-[(E)-(4-nitrophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine

Uniqueness

The presence of the bromine atom in 4-[(E)-(4-bromophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine distinguishes it from other similar compounds. Bromine can influence the compound’s reactivity and interactions with biological targets, potentially enhancing its activity in certain applications .

Properties

Molecular Formula

C16H14BrN5

Molecular Weight

356.22 g/mol

IUPAC Name

4-[(4-bromophenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-amine

InChI

InChI=1S/C16H14BrN5/c1-11-15(20-19-13-9-7-12(17)8-10-13)16(18)22(21-11)14-5-3-2-4-6-14/h2-10H,18H2,1H3

InChI Key

HYPRZRZKGBUQGH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1N=NC2=CC=C(C=C2)Br)N)C3=CC=CC=C3

Origin of Product

United States

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